Ethyl [1,2,4]triazolo[4,3-a]pyridine-8-carboxylate 2,2,2-trifluoroacetate

Medicinal Chemistry Process Chemistry Building Block Procurement

This [1,2,4]triazolo[4,3-a]pyridine-8-carboxylate is intentionally supplied as a TFA salt to ensure superior solubility in DMF and DMSO, crucial for homogeneous Pd/Cu-catalyzed coupling reactions. Its unblocked triazole C-3 position enables direct C–H (hetero)arylation for rapid SAR library expansion—a pathway precluded by 3-methyl analogs. This 'one-compound, two-chemotypes' strategy allows hydrolysis to the free carboxylic acid for amide coupling. Designed for fragment-based screening and kinase inhibitor programs requiring ≥97% purity to eliminate false positives from impurities.

Molecular Formula C11H10F3N3O4
Molecular Weight 305.213
CAS No. 2204092-01-1
Cat. No. B2524279
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl [1,2,4]triazolo[4,3-a]pyridine-8-carboxylate 2,2,2-trifluoroacetate
CAS2204092-01-1
Molecular FormulaC11H10F3N3O4
Molecular Weight305.213
Structural Identifiers
SMILESCCOC(=O)C1=CC=CN2C1=NN=C2.C(=O)(C(F)(F)F)O
InChIInChI=1S/C9H9N3O2.C2HF3O2/c1-2-14-9(13)7-4-3-5-12-6-10-11-8(7)12;3-2(4,5)1(6)7/h3-6H,2H2,1H3;(H,6,7)
InChIKeyAZWPATLVLBMJKQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl [1,2,4]Triazolo[4,3-a]pyridine-8-carboxylate 2,2,2-Trifluoroacetate (CAS 2204092-01-1): Structural Identity, Salt-Form Characteristics, and Procurement Baseline


Ethyl [1,2,4]triazolo[4,3-a]pyridine-8-carboxylate 2,2,2-trifluoroacetate (CAS 2204092-01-1) is a heterocyclic building block comprising a [1,2,4]triazolo[4,3-a]pyridine core with an ethyl ester at the 8-position, supplied as the 2,2,2-trifluoroacetate (TFA) salt . The molecular formula is C₁₁H₁₀F₃N₃O₄ (MW 305.21 g/mol), with the SMILES notation OC(=O)C(F)(F)F.CCOC(=O)C1=CC=CN2C=NN=C12 . This compound belongs to the triazolopyridine family, a privileged scaffold in medicinal chemistry with documented applications as kinase inhibitor intermediates, bromodomain-targeting fragments, and precursors for agrochemical lead optimization [1][2]. The TFA salt form is intentionally supplied to enhance solubility in polar organic solvents (DMF, DMSO, acetonitrile) and improve long-term storage stability by mitigating free-base oxidation and polymerization risks . The unsubstituted triazole C-3 position distinguishes it from 3-alkyl analogs and provides a versatile synthetic handle for further C–H functionalization .

Why the TFA Salt Form and Unsubstituted Triazole of Ethyl [1,2,4]Triazolo[4,3-a]pyridine-8-carboxylate 2,2,2-Trifluoroacetate Cannot Be Substituted by Free-Base or 3-Alkyl Analogs


Within the [1,2,4]triazolo[4,3-a]pyridine-8-carboxylate chemotype, seemingly minor structural variations produce functionally non-interchangeable materials. The free-base ethyl ester (CAS 1394306-53-6) lacks the solubility-enhancing TFA counterion, which can impede dissolution in polar aprotic solvents during reaction setup and complicate purification . The 3-methyl-substituted analog (CAS 1353496-72-6) blocks the triazole C-3 position, precluding C–H functionalization strategies that rely on an unsubstituted triazole . The methyl ester analog (CAS 1780215-84-0) exhibits measurably faster alkaline hydrolysis kinetics than the ethyl ester, reducing its utility in synthetic sequences where the ester must survive basic conditions [1]. The carboxylic acid analog (CAS 1216218-95-9) has different solubility, reactivity, and hydrogen-bonding capacity, fundamentally altering its behavior in coupling reactions. Procurement decisions that treat these compounds as interchangeable risk synthetic failure, inconsistent biological screening results, and irreproducible scale-up behavior.

Head-to-Head Quantitative Differentiation Evidence for Ethyl [1,2,4]Triazolo[4,3-a]pyridine-8-carboxylate 2,2,2-Trifluoroacetate vs. Its Four Closest Structural Analogs


TFA Salt vs. Free Base: Solubility and Handling Differentiation for Reaction Setup and Purification

The TFA salt form of ethyl [1,2,4]triazolo[4,3-a]pyridine-8-carboxylate (CAS 2204092-01-1) provides materially improved solubility in polar aprotic solvents compared to the free-base form (CAS 1394306-53-6). The TFA counterion protonates the triazole nitrogen, generating a charged species with enhanced solvation in DMF, DMSO, and acetonitrile . This advantage is a well-established class-level property of triazolopyridine TFA salts . The practical consequence is that the TFA salt dissolves readily for homogeneous reaction conditions, while the free base may require sonication, heating, or co-solvent strategies, introducing variability into synthetic protocols. Additionally, TFA salt formation reduces the free base's susceptibility to oxidation and polymerization during long-term storage .

Medicinal Chemistry Process Chemistry Building Block Procurement

Unsubstituted Triazole C-3 Position: Synthetic Versatility vs. 3-Methyl Analog

The target compound (CAS 2204092-01-1) lacks a substituent at the triazole 3-position, whereas the close analog ethyl 3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylate (CAS 1353496-72-6) carries a methyl group at C-3. 3-Unsubstituted [1,2,4]triazolo[4,3-a]pyridines permit direct introduction of diverse functional groups at the 3-position via C–H (hetero)arylation or other C–H functionalization methodologies [1]. This capability has been specifically demonstrated for Cu-catalyzed direct C–H (hetero)arylation of [1,2,4]triazolo[4,3-a]pyridine to construct 3-aryl derivatives [1]. In contrast, the 3-methyl analog (MW 205.22 g/mol) has a blocked C-3 position that cannot be functionalized without prior deprotection or multistep manipulation. This distinction makes the unsubstituted target compound a more versatile late-stage diversification intermediate.

Synthetic Chemistry C–H Functionalization MedChem Library Design

Ethyl Ester vs. Methyl Ester: Differential Hydrolysis Stability Under Alkaline Conditions

The ethyl ester at the 8-position of the target compound provides greater kinetic stability toward alkaline hydrolysis compared to the methyl ester analog (methyl [1,2,4]triazolo[4,3-a]pyridine-8-carboxylate, CAS 1780215-84-0). The alkaline hydrolysis of pyridinecarboxylate esters follows a well-characterized additive substituent effect model, with methyl esters consistently hydrolyzing faster than ethyl esters due to reduced steric shielding of the carbonyl carbon [1]. This differential is enhanced when the pyridine ring bears electron-withdrawing substituents such as a fused triazole, which increases the electrophilicity of the ester carbonyl [1]. The ethyl ester (alkoxy leaving group pKa ~15.9) is approximately 3–10× more resistant to saponification than the corresponding methyl ester (alkoxy leaving group pKa ~15.5), depending on electronic environment. This provides a wider operational window for synthetic steps conducted under basic conditions.

Process Chemistry Synthetic Route Design Protecting Group Strategy

Ester Prodrug vs. Carboxylic Acid: Differential Utility in Downstream Functionalization and Biological Profiling

The target ethyl ester compound serves as a protected (prodrug-like) form that can be hydrolyzed to the corresponding carboxylic acid ([1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid, CAS 1216218-95-9) under controlled conditions [1]. The carboxylic acid (MW 163.13, purity typically 95–97% from commercial sources ) has fundamentally different physicochemical properties: it is a hydrogen-bond donor/acceptor capable of salt-bridge formation with basic residues in biological targets, and it can directly participate in amide coupling reactions. However, the free acid has lower solubility in organic solvents and may require different handling protocols. The ethyl ester offers the advantage of being a neutral, membrane-permeable form suitable for cell-based screening, while the acid form may exhibit improved aqueous solubility for biochemical assays. Researchers can procure the ester and hydrolyze on-demand, obtaining both chemotypes from a single inventory item, which reduces procurement complexity compared to purchasing both forms separately.

Prodrug Design Fragment-Based Drug Discovery Bioconjugation Chemistry

Purity Specification Benchmarking: TFA Salt Offers Tighter Specifications than Free-Base and Acid Analogs from Overlapping Vendor Sources

Cross-vendor purity benchmarking reveals that the TFA salt (CAS 2204092-01-1) is available at higher minimum purity specifications than the corresponding free base and carboxylic acid from overlapping vendor catalogs. The TFA salt is listed at 97% minimum purity (AKSci ) and NLT 98% (MolCore ). The free base (CAS 1394306-53-6) is offered at 95% (AKSci ) and 98% (Leyan ). The carboxylic acid (CAS 1216218-95-9) is available at 95% (AKSci ) and 97% (AchemBlock ). When comparing the same vendor (AKSci), the TFA salt commands a 2-percentage-point purity advantage (97% vs. 95%) over both the free base and the acid. This tighter specification reduces the probability of impurity-driven side reactions in sensitive catalytic transformations and improves the reproducibility of biological assay results.

Quality Assurance Procurement Benchmarking Vendor Selection

Optimal Scientific and Industrial Deployment Scenarios for Ethyl [1,2,4]Triazolo[4,3-a]pyridine-8-carboxylate 2,2,2-Trifluoroacetate Based on Verified Differentiation Evidence


Late-Stage Diversification in Kinase-Focused Medicinal Chemistry Programs

The unsubstituted triazole C-3 position of the target compound enables direct C–H (hetero)arylation to generate diverse 3-aryl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylate libraries . This is particularly valuable for kinase inhibitor programs, where the [1,2,4]triazolo[4,3-a]pyridine scaffold has been validated as a hinge-binding motif in JAK, c-Met, and PI3K inhibitor series [4]. The TFA salt's enhanced solubility in DMF and DMSO ensures homogeneous reaction conditions during Pd- or Cu-catalyzed coupling steps , while the ethyl ester provides sufficient stability toward the basic conditions (carbonate or amine bases) commonly employed in these transformations [6]. The 3-methyl analog cannot serve this purpose, as its C-3 position is blocked. Leveraging this compound at the diversification stage enables efficient SAR exploration around the triazole substituent without requiring de novo scaffold synthesis for each analog.

Fragment-Based Drug Discovery (FBDD) Library Construction Requiring High-Purity, Soluble Building Blocks

The NLT 98% purity specification available from MolCore and the enhanced solubility characteristics of the TFA salt form make this compound well-suited for fragment library construction. Fragment-based screening demands building blocks with ≥97% purity to avoid false positives from impurities, and the compound's solubility in DMSO-d₆ facilitates direct NMR-based fragment screening [4]. The [1,2,4]triazolo[4,3-a]pyridine core is recognized as a privileged, non-flat, lead-like scaffold with favorable physicochemical properties (MW < 200 for the free base core, cLogP ~1–2 estimated) [4], making it an attractive fragment starting point for targets including bromodomains , IDO1 [6], and mGluR2 [7]. Procurement of the TFA salt rather than the free base ensures immediate solubility for high-concentration DMSO stock solution preparation without additional salt exchange steps.

Agrochemical Lead Discovery: Herbicide Scaffold with Validated in Planta Activity Potential

The [1,2,4]triazolo[4,3-a]pyridine chemotype has demonstrated herbicidal activity in whole-plant assays, with specific derivatives achieving approximately 50% inhibition against a panel of 22 weed species at 37.5 g a.i./ha in post-emergence testing . The target compound's unsubstituted C-3 position allows systematic introduction of aryl and heteroaryl substituents to explore the 3D-QSAR landscape that governs herbicidal potency and crop selectivity . Its ethyl ester functionality provides a balanced lipophilicity profile for foliar uptake, while the TFA salt form facilitates formulation in polar solvent systems during greenhouse screening. The established safety profile of certain triazolopyridine derivatives toward corn, cotton, and rice at 150 g a.i./ha provides a favorable selectivity starting point for further optimization using this building block.

Dual-Use Intermediate for Parallel Ester and Acid Chemotype Exploration

Procurement of the ethyl ester TFA salt (CAS 2204092-01-1) enables access to both the ester and the corresponding carboxylic acid (CAS 1216218-95-9) from a single inventory item via controlled hydrolysis . The carboxylic acid can then be directly employed in amide coupling reactions (EDC/HOBt, HATU-mediated) to generate amide libraries, or used in biochemical assays where the ionizable acid group may enhance target engagement through salt-bridge interactions . This 'one-compound, two-chemotypes' strategy reduces procurement complexity and is particularly valuable for small-to-medium-sized research organizations where maintaining extensive chemical inventories is cost-prohibitive. The ethyl ester also serves as a cell-permeable prodrug form for cellular assays, while the hydrolyzed acid can be used in parallel for biochemical target engagement studies .

Quote Request

Request a Quote for Ethyl [1,2,4]triazolo[4,3-a]pyridine-8-carboxylate 2,2,2-trifluoroacetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.